

physicochemical properties of 6',7'-Dihydroxybergamottin acetonide

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Compound of Interest

Compound Name: 6',7'-Dihydroxybergamottin
acetonide

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An In-depth Technical Guide on the Physicochemical Properties of **6',7'-Dihydroxybergamottin Acetonide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental methodologies, and the primary biological activity of **6',7'-Dihydroxybergamottin acetonide**. This information is critical for its application in research and drug development, particularly in the context of drug metabolism and pharmacokinetics.

Core Physicochemical Properties

6',7'-Dihydroxybergamottin acetonide is a derivative of 6',7'-Dihydroxybergamottin, a natural furanocoumarin found in citrus fruits like grapefruit and pomelos.^[1] The acetonide functional group is typically introduced to protect the diol, which can modify its solubility and stability.

Quantitative Data Summary

The known physicochemical properties of **6',7'-Dihydroxybergamottin acetonide** are summarized in the table below for clear reference and comparison.

Property	Value	Source
Molecular Formula	C24H28O6	[2]
Molecular Weight	412.48 g/mol	[2]
CAS Number	684217-08-1	[2][3][4][5]
Appearance	Solid, Powder	[2][4]
Density	1.2 ± 0.1 g/cm ³	[2]
Boiling Point	549.2 ± 50.0 °C at 760 mmHg	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3][4]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[2]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[2]

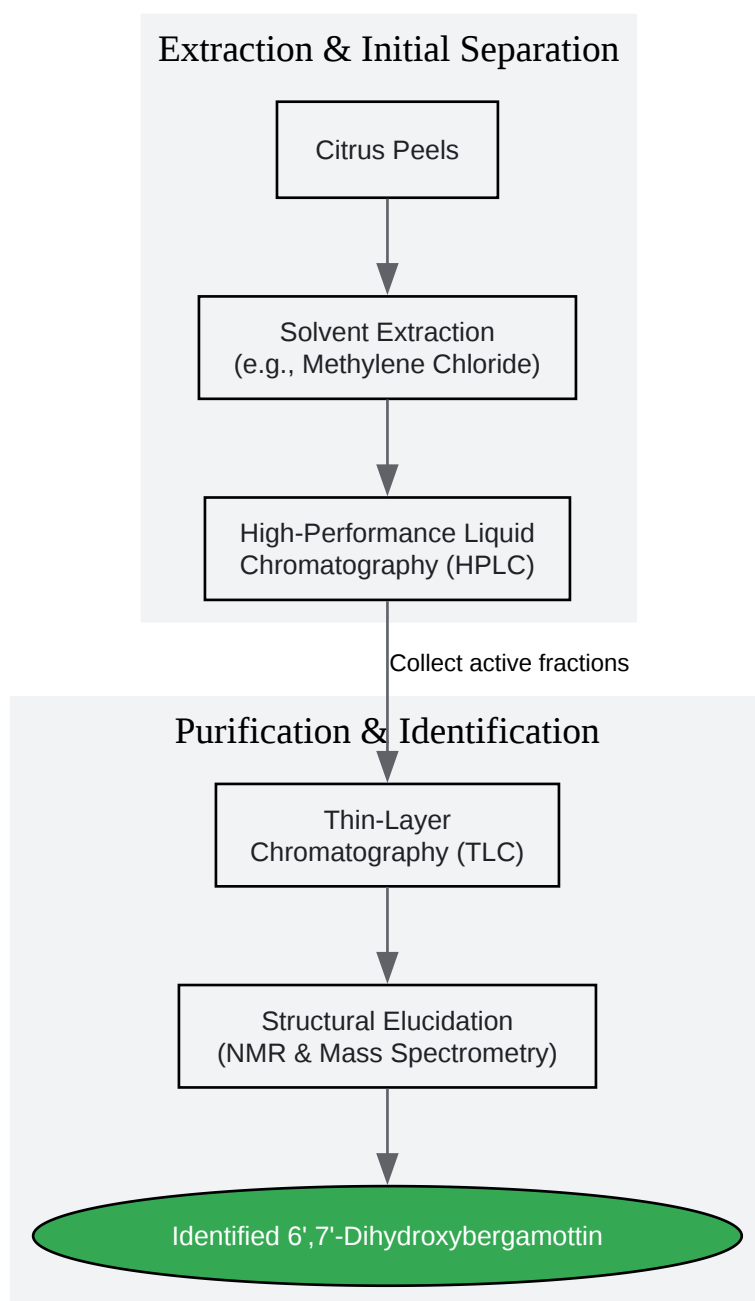
Note: Some data is derived from the parent compound, 6',7'-Dihydroxybergamottin, where specific data for the acetonide is not available. The parent compound, 6',7'-dihydroxybergamottin, is soluble in ethanol (~10 mg/mL), DMSO (~30 mg/mL), and dimethylformamide (~30 mg/mL), but is sparingly soluble in aqueous buffers.[6]

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical properties of the acetonide are not extensively published. However, standard analytical techniques used for its parent compound, 6',7'-Dihydroxybergamottin, are directly applicable.

Isolation and Purification from Natural Sources

6',7'-Dihydroxybergamottin, the precursor to the acetonide, is naturally found in citrus peels.[1]
[4] A general workflow for its isolation and subsequent characterization is outlined below.



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Caption: Workflow for isolation and identification of 6',7'-Dihydroxybergamottin.

The protocol involves:

- Extraction: Grapefruit juice or peel extract is subjected to solvent extraction using a solvent like methylene chloride.[7]

- **Chromatography:** The extract is then chromatographed using HPLC to separate its components.^[7] Fractions are collected and tested for biological activity (e.g., CYP3A4 inhibition).
- **Isolation and Identification:** The active fraction is further purified using techniques like TLC. The final identification and structural confirmation are performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[7]

Synthesis of 6',7'-Dihydroxybergamottin

An efficient synthesis route for the parent compound has been developed, which is crucial for producing material for further studies and for creating derivatives like the acetonide. The synthesis starts from the commercially available furanocoumarin, bergapten.^[8] The key steps are:

- **Demethylation:** Bergapten is demethylated to produce bergaptol.^[8]
- **Alkylation:** Bergaptol is then alkylated.
- **Epoxidation and Ring Opening:** Subsequent epoxidation followed by acid-catalyzed opening of the epoxide ring yields 6',7'-dihydroxybergamottin.^{[8][9]}

Determination of Aqueous Solubility

For compounds with low aqueous solubility, a common method involves using a co-solvent:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **6',7'-Dihydroxybergamottin acetonide** in a water-miscible organic solvent such as DMSO.^{[6][10]}
- **Serial Dilution:** Dilute the stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the desired final concentration.^[6]
- **Equilibration and Measurement:** The solution should be mixed thoroughly and allowed to equilibrate. Solubility can be determined by measuring the concentration of the compound in the saturated solution, often after centrifugation to remove any precipitate.

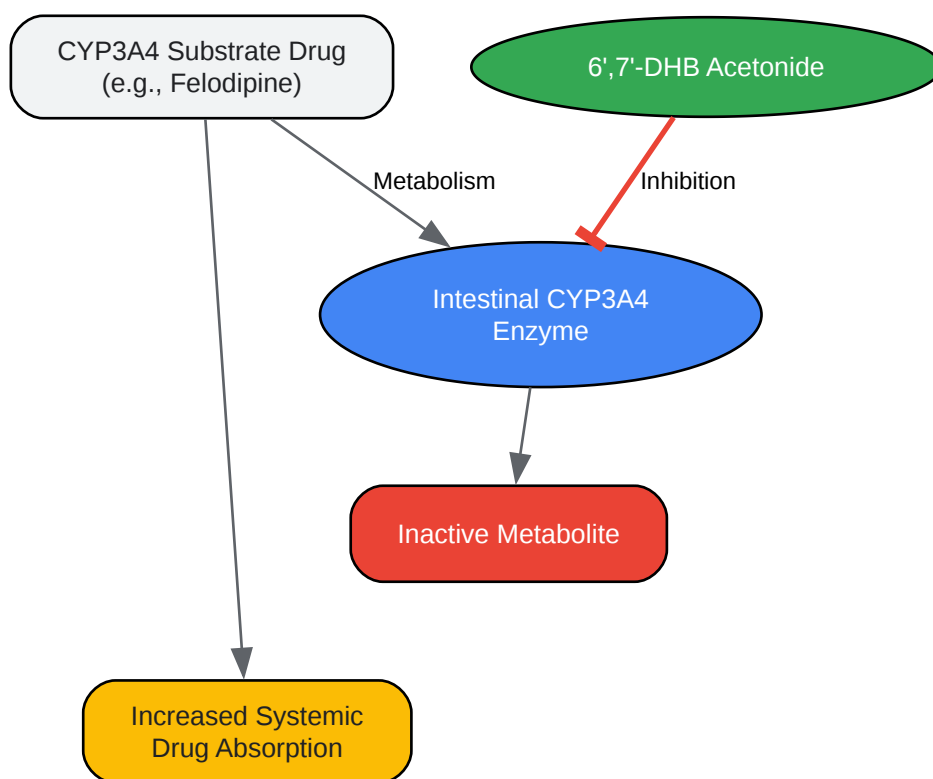
Biological Activity and Signaling Pathways

The primary and most studied biological activity of 6',7'-Dihydroxybergamottin and its derivatives is the potent inhibition of Cytochrome P450 3A4 (CYP3A4).[8][10][11]

Mechanism of Action: CYP3A4 Inhibition

6',7'-Dihydroxybergamottin is a mechanism-based inactivator of CYP3A4.[9][12] This means it is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This inhibition is primarily responsible for the well-known "grapefruit juice effect," where the metabolism of co-administered drugs that are substrates of CYP3A4 is significantly reduced, leading to increased drug bioavailability and potential toxicity.[1][13]

The diagram below illustrates the impact of this inhibition on a co-administered drug.



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Caption: Inhibition of CYP3A4-mediated drug metabolism.

This inhibitory action has significant implications in clinical pharmacology. While it can lead to adverse drug interactions, it has also been explored as a potential strategy to intentionally boost the bioavailability of certain drugs that are rapidly metabolized by CYP3A4.[6] The concentration of 6',7'-dihydroxybergamottin required to inhibit testosterone 6 β -hydroxylation (a marker of CYP3A4 activity) by 50% (IC₅₀) was found to be 25 μ M in rat liver microsomes and 1-2 μ M for the human CYP3A4 enzyme.[7][8]

In conclusion, **6',7'-Dihydroxybergamottin acetonide**, as a derivative of a potent natural CYP3A4 inhibitor, is a compound of significant interest for professionals in drug development and pharmacology. Its well-defined physicochemical properties and potent biological activity make it a valuable tool for studying drug metabolism and for developing novel therapeutic strategies.

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